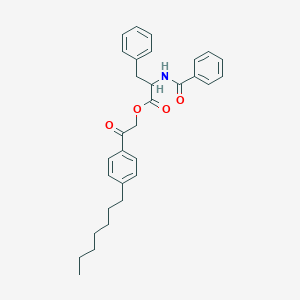![molecular formula C20H24N2O4 B11088843 Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)
Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by its complex structure, which includes benzyl groups, a methoxyethyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with 2-methoxyethylamine to form an intermediate compound.
Carbamoylation: The intermediate is then reacted with benzyl chloroformate under basic conditions to introduce the carbamate group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{1-benzyl-2-[(2-hydroxyethyl)amino]-2-oxoethyl}carbamate
- Benzyl N-{1-benzyl-2-[(2-ethoxyethyl)amino]-2-oxoethyl}carbamate
- Benzyl N-{1-benzyl-2-[(2-propoxyethyl)amino]-2-oxoethyl}carbamate
Uniqueness
Benzyl N-{1-benzyl-2-[(2-methoxyethyl)amino]-2-oxoethyl}carbamate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-methoxyethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-25-13-12-21-19(23)18(14-16-8-4-2-5-9-16)22-20(24)26-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
AQYRGXCOSWGKLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)


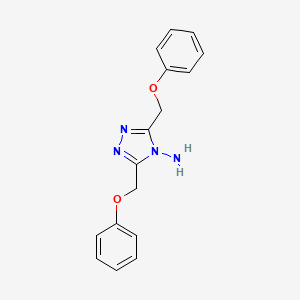

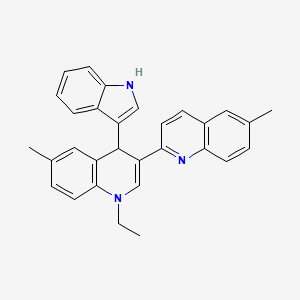
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088809.png)
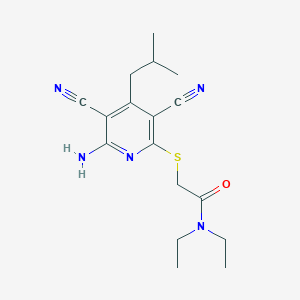
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)
![N-[2-(1-adamantyloxy)ethyl]-1-naphthamide](/img/structure/B11088838.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
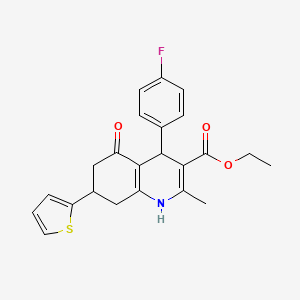
![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
